
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and heterocyclization processes. For instance, the condensation of dihydroxyphenyl ethanones with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and various N,O- and N,N-heterocycles in good yields (Moskvina et al., 2015). Another approach involves a one-pot four-component coupling reaction to synthesize pyrrole derivatives, showcasing the versatility of related ethanone compounds in facilitating complex syntheses (Louroubi et al., 2019).
Molecular Structure Analysis
Molecular structure and properties have been extensively studied through experimental techniques and computational methods. Crystallographic and vibrational studies, supported by density functional theory (DFT), have elucidated the molecular structure of related compounds, revealing their conformations and geometrical parameters (Kumar et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone and its analogs include cyclization and coupling reactions, leading to the formation of various heterocyclic compounds. The reactivity under specific conditions highlights the compound's utility in synthesizing diverse molecular structures (Harano et al., 2007).
Physical Properties Analysis
The physical properties of related compounds have been characterized through crystallographic analysis and spectroscopic techniques. These studies provide insights into the compound's stability, phase behavior, and intermolecular interactions, which are crucial for its application in material science and organic synthesis (Zheng et al., 2014).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is a compound that may not be directly referenced in the available literature but is structurally related to the broader class of hydroxycoumarins and chlorophenyl compounds. For example, hydroxycoumarins, including derivatives synthesized from phenol compounds similar to 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone, have been studied extensively. These compounds exhibit significant chemical and biological properties, which include methods of synthesis, acylation reactions, and photochemical behaviors. For instance, the synthesis of 4-hydroxycoumarin, which involves starting compounds like phenol and hydroxyphenyl ethanone, showcases the chemical reactivity and potential applications of structurally related compounds in organic synthesis and the development of new materials with desired physical, chemical, and biological activities (Yoda et al., 2019).
Environmental Impact and Degradation
Chlorophenyl derivatives, closely related to 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone, have been a focus of environmental studies due to their persistence and bioaccumulation. For example, the impact of chlorinated compounds like DDT and its derivatives on ecosystems, human and wildlife health, and their endocrine-disrupting capabilities have been extensively reviewed. These studies highlight the environmental stability of chlorophenyl compounds, their accumulation through the food chain, and the potential health risks they pose, emphasizing the importance of understanding the behavior and degradation pathways of related compounds (Burgos-Aceves et al., 2021).
Bioremediation and Environmental Cleanup
The biodegradation of chlorophenyl compounds, through processes such as microbial degradation, represents a critical area of research for environmental cleanup and remediation. Studies on bioremediation techniques have outlined the effectiveness of microbial communities in degrading persistent organic pollutants, including chlorophenyl derivatives, thereby reducing their environmental impact. These approaches include in situ treatments and the use of specific bacterial enzymes capable of breaking down toxic compounds into less harmful substances, offering promising strategies for the management of pollutants related to 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone (Foght et al., 2001).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone | |
CAS RN |
113337-38-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

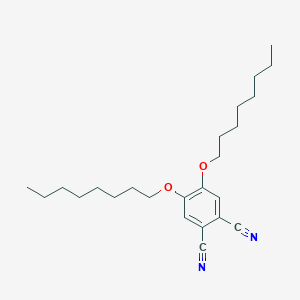
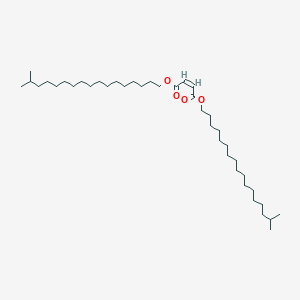
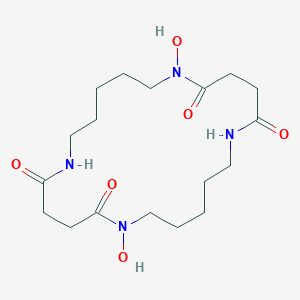
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)


![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
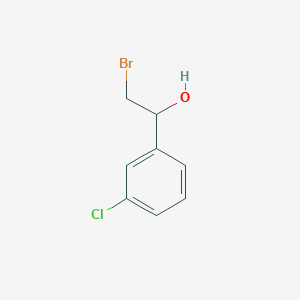
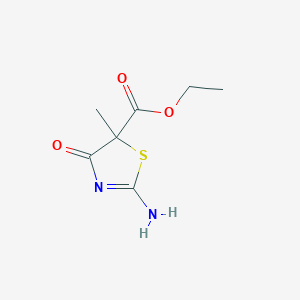
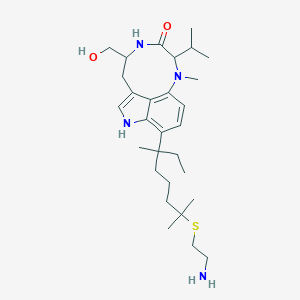
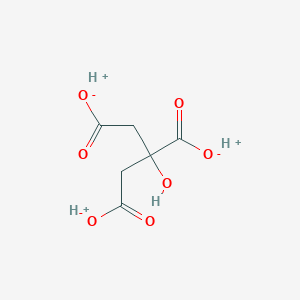
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
